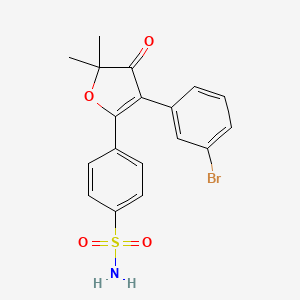
5-Fluoro-4-(methylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-(methylthio)pyrimidine: is a fluorinated pyrimidine derivative. Pyrimidines are six-membered heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group (such as a halogen) on the pyrimidine ring .
Industrial Production Methods: Industrial production of 5-Fluoro-4-(methylthio)pyrimidine may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-4-(methylthio)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 5th position can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium fluoride or cesium fluoride in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with different functional groups at the 5th position.
Oxidation: Sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds and other complex structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-4-(methylthio)pyrimidine is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals .
Biology: The compound is studied for its potential antimicrobial and anticancer properties. Fluorinated pyrimidines have shown promise in inhibiting key enzymes involved in DNA synthesis and repair .
Medicine: Fluorinated pyrimidines, including this compound, are explored for their potential use in cancer therapy. They can act as antimetabolites, interfering with DNA and RNA synthesis in cancer cells .
Industry: The compound is used in the development of agrochemicals and other industrial applications due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-(methylthio)pyrimidine involves its incorporation into nucleic acids, leading to the inhibition of key enzymes such as thymidylate synthase. This inhibition disrupts DNA synthesis and repair, ultimately causing cell death . The compound can also interfere with RNA processing and function, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used fluorinated pyrimidine in cancer therapy.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with anticancer properties.
4-Methylthio-5-nitropyrimidine: A compound with similar structural features but different biological activities.
Uniqueness: 5-Fluoro-4-(methylthio)pyrimidine is unique due to the presence of both a fluorine atom and a methylthio group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile building block in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-fluoro-4-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2S/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZGHAUGFZFGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)

![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)

![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)


